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molecular formula C9H11NO2 B016175 Methyl 2-amino-5-methylbenzoate CAS No. 18595-16-9

Methyl 2-amino-5-methylbenzoate

Cat. No. B016175
M. Wt: 165.19 g/mol
InChI Key: MDHYFUPTSWXVIA-UHFFFAOYSA-N
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Patent
US09034887B2

Procedure details

Thionyl chloride (2.88 mL, 39.69 mmol) was added drop wise to a solution of 2-amino-5-methyl-benzoic acid (3.0 g, 19.84 mmol) in methanol (10 mL) at 0° C. and refluxed for 16 hr. The reaction mixture was concentrated to dryness and the residue dissolved in chloroform (100 mL). The organic layer was washed with sodium bicarbonate solution (5×30 mL), water (3×30 mL), brine (3×30 mL) and dried over anhydrous sodium sulphate. The residue was concentrated under vacuum to yield the crude compound, which was purified by column chromatography over silica gel (100-200 mesh) using 2% ethyl acetate in pet ether as eluent to afford 2-amino-5-methyl-benzoic acid methyl ester (2.0 g, 61%) as a pale yellow semi solid.
Quantity
2.88 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[NH2:5][C:6]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][C:7]=1[C:8]([OH:10])=[O:9].[CH3:16]O>>[CH3:16][O:9][C:8](=[O:10])[C:7]1[CH:11]=[C:12]([CH3:15])[CH:13]=[CH:14][C:6]=1[NH2:5]

Inputs

Step One
Name
Quantity
2.88 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
3 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1)C
Name
Quantity
10 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 16 hr
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in chloroform (100 mL)
WASH
Type
WASH
Details
The organic layer was washed with sodium bicarbonate solution (5×30 mL), water (3×30 mL), brine (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
The residue was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to yield the crude compound, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography over silica gel (100-200 mesh)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=CC(=C1)C)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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